Brevilin A

Description

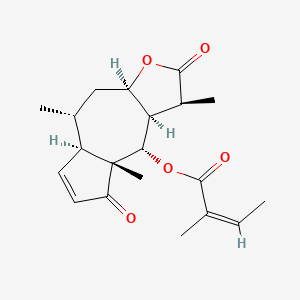

inhibits janus kinase; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6-/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPZVXLWANEJJ-UXPPPGSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318484 | |

| Record name | Brevilin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-32-5 | |

| Record name | Brevilin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevelin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brevilin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVELIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKT624Z4TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brevilin A: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevilin A, a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its role as an inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of its mechanism of action with a focus on the JAK-STAT pathway.

Natural Source of this compound

The primary and most abundant natural source of this compound is the medicinal herb Centipeda minima (L.) A. Braun & Asch.[1][2]. This plant, belonging to the Asteraceae family, is widely distributed in East and Southeast Asia and has a long history of use in traditional medicine for treating various ailments, including asthma, malaria, and headaches.[1] this compound is one of the main sesquiterpene lactones found in this plant.[3]

Isolation and Purification of this compound

The isolation of this compound from Centipeda minima involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on available literature.

Experimental Protocol: Extraction and Preliminary Purification

-

Plant Material Preparation: Whole plants of Centipeda minima, including flowers, stems, leaves, and roots, are collected, dried, and pulverized into a fine powder.[4]

-

Solvent Extraction: The powdered plant material is subjected to extraction with 60-95% ethanol.[5][6] This is typically performed at room temperature with continuous stirring for a specified period or through sequential maceration or Soxhlet extraction to ensure exhaustive extraction of the bioactive compounds.

-

Solvent Partitioning: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue. This crude extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.[5] this compound, being a moderately polar compound, will preferentially partition into the ethyl acetate fraction.

-

Concentration: The ethyl acetate fraction is collected and concentrated in vacuo to yield a dried extract enriched with this compound and other sesquiterpene lactones.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The enriched ethyl acetate extract is subjected to column chromatography on a silica gel stationary phase.[5]

-

Column Packing: A glass column is packed with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The dried extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected sequentially.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound are further purified using preparative HPLC.[5]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed as the mobile phase.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and mass spectrometry.

-

Quantitative Data

The yield of this compound from Centipeda minima can vary depending on the plant source, geographical location, and the extraction and purification methods employed.

| Parameter | Value | Reference |

| This compound content in dried C. minima | 0.29% | [4] |

| This compound concentration in CMX* extract | 62.93 ± 17.00 mg/mL | [3] |

*CMX is a specific emulsion extract of Centipeda minima.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the JAK-STAT signaling pathway.[3] This pathway is initiated by the binding of cytokines or growth factors to their specific receptors on the cell surface, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon binding, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell survival, proliferation, and inflammation.

This compound has been shown to directly inhibit the kinase activity of multiple JAK family members, including JAK1, JAK2, and JAK3. By doing so, it prevents the phosphorylation and subsequent activation of STAT1 and STAT3.[3] The inhibition of STAT3 phosphorylation is a key mechanism underlying the anti-cancer and anti-inflammatory effects of this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A streamlined workflow for the isolation of this compound.

This compound's Inhibition of the JAK-STAT Signaling Pathway

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

- 1. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nacalai.com [nacalai.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Brevilin A: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, a sesquiterpene lactone with significant therapeutic potential. Detailed experimental protocols and descriptions of its mechanism of action are included to support further research and development.

Chemical Structure and Identification

This compound is a natural product isolated from Centipeda minima.[1] Its chemical structure has been elucidated and is characterized by a complex polycyclic system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate | [2] |

| CAS Number | 16503-32-5 | [3] |

| Molecular Formula | C₂₀H₂₆O₅ | [2] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@@H]2--INVALID-LINK--C=C3)C)C">C@@HC | [2] |

| InChIKey | KUPPZVXLWANEJJ-UXPPPGSFSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 346.42 g/mol | [2] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H-NMR (CDCl₃, ppm) | 0.93, 1.00, 1.03, 1.07, 1.08, 1.70, 3.36, 3.81, 4.59, 4.69 | [6] |

| ¹³C-NMR (CDCl₃, ppm) | 14.7, 15.8, 16.0, 19.1, 19.7, 21.1, 21.4, 25.2, 26.6, 27.0, 29.3, 29.6, 33.5, 34.0, 34.2, 36.9, 37.4, 39.6, 40.9, 42.8, 47.4, 47.8, 48.7, 49.7, 54.9, 60.5, 109.8, 150.4, 180.5, 218.3 | [6] |

| Mass Spectrometry (LC-MS) | Precursor [M+Na]⁺ at m/z 369.167 | [2] |

Biological Activity and Mechanism of Action

This compound has demonstrated potent anti-cancer and anti-inflammatory activities, primarily through the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][7]

Table 4: In Vitro Biological Activity of this compound

| Target/Assay | Cell Line | IC₅₀ | Source(s) |

| STAT3 Signaling | A549R | 10.6 µM | [1] |

| JAK1 (JH1 domain) | - | 11.2 µM | [8] |

| JAK2 (JH1 domain) | - | 8.4 µM | [8] |

| JAK3 (JH1 domain) | - | 10.2 µM | [8] |

| TYK2 (JH1 domain) | - | 11.9 µM | [8] |

| Antigiardial activity | Giardia intestinalis | 16.1 µM | [5] |

| Antiamoebic activity | Entamoeba histolytica | 4.5 - 9 µM | [5] |

| Antiplasmodial activity | Plasmodium falciparum | 9.42 µM | [5] |

This compound exerts its effects by directly inhibiting the kinase activity of JAKs, which in turn prevents the phosphorylation and subsequent activation of STAT3.[1][9] This blockade of the JAK/STAT3 pathway leads to the downregulation of various downstream target genes involved in cell proliferation, survival, and inflammation.

Experimental Protocols

A method for efficient extraction of this compound involves phase separation in an emulsion.[4][10]

-

Plant Material : Whole plants of Centipeda minima are used.[4]

-

Extraction : An emulsion-based extraction method is employed to enhance the separation and yield of this compound.[10][11] This method has been reported to yield a higher concentration of this compound compared to conventional liquid extraction.[10]

-

Purification : Further purification can be achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC).[11]

The total synthesis of this compound is a complex multi-step process. Studies have also focused on the synthesis of novel derivatives of this compound to enhance its anticancer activity.[12][13][14] The general approach involves the modification of the core sesquiterpene lactone structure.[12]

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[15][16][17]

-

Cell Seeding : Plate cells (e.g., A549R, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 12-24 hours.[1][18]

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 1 µM to 20 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[15][18]

-

MTT Addition : Add MTT solution to each well and incubate for 4 hours at 37°C.[17]

-

Solubilization : Add solubilization solution to dissolve the formazan crystals.[17]

-

Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This assay directly measures the inhibitory effect of this compound on JAK kinase activity.[19][20]

-

Enzyme and Substrate Preparation : Use purified recombinant JAK kinase domains (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable substrate (e.g., a peptide substrate like IRS1).[19][21]

-

Reaction Mixture : Prepare a reaction mixture containing the JAK enzyme, substrate, ATP, and varying concentrations of this compound in a kinase buffer.[19]

-

Incubation : Incubate the reaction mixture to allow for the kinase reaction to proceed.[21]

-

Detection : Measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced. This can be done using methods like Western blotting with phospho-specific antibodies or ADP-Glo™ Kinase Assay.[19]

This protocol assesses the effect of this compound on STAT3 phosphorylation in cells.[19][22]

-

Cell Treatment : Treat cells with this compound at desired concentrations for a specific time.[19]

-

Cell Lysis : Lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with appropriate secondary antibodies.[22]

-

Detection : Visualize the protein bands using a chemiluminescence detection system. The ratio of p-STAT3 to total STAT3 indicates the level of STAT3 activation.[22]

References

- 1. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 2. This compound | C20H26O5 | CID 12302076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16503-32-5 [chemicalbook.com]

- 4. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway [mdpi.com]

- 5. This compound | JAK | Apoptosis | STAT | Autophagy | TargetMol [targetmol.com]

- 6. epic.awi.de [epic.awi.de]

- 7. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Hair Growth Stimulation Effect of Centipeda minima Extract: Identification of Active Compounds and Anagen-Activating Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 13. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Brevilin A: A Potent Inhibitor of the JAK/STAT Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Brevilin A, a naturally occurring sesquiterpene lactone, has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits JAK/STAT signaling, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of the signaling pathway, the inhibitor's mechanism of action, and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The JAK/STAT Signaling Pathway and this compound

The JAK/STAT signaling cascade is a principal pathway for transmitting information from extracellular polypeptide signals to the nucleus, thereby regulating gene expression.[1][2] This pathway is integral to a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[1][2] Dysregulation of the JAK/STAT pathway, often characterized by constitutive activation, is strongly implicated in the pathogenesis of various malignancies, such as lung, breast, and prostate cancers, as well as autoimmune and inflammatory disorders.[3][4][5]

This compound is a sesquiterpene lactone isolated from Centipeda minima.[6] It has demonstrated significant anti-cancer and anti-inflammatory properties.[7][8][9] A growing body of evidence indicates that the therapeutic effects of this compound are, at least in part, attributable to its ability to potently inhibit the JAK/STAT signaling pathway.[6][7]

Mechanism of JAK/STAT Pathway Inhibition by this compound

This compound exerts its inhibitory effect on the JAK/STAT pathway primarily by targeting the Janus kinases (JAKs).[3][4][5] The canonical JAK/STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.

Research has shown that this compound directly inhibits the kinase activity of JAKs by blocking the tyrosine kinase domain JH1.[3][4][5] This action prevents the subsequent phosphorylation and activation of STAT proteins, most notably STAT3, a key oncoprotein frequently overactivated in cancer.[3][4][5] By inhibiting JAK activity, this compound effectively abrogates the entire downstream signaling cascade, leading to the downregulation of STAT3 target genes involved in cell survival, proliferation, and angiogenesis.[10]

Furthermore, studies have indicated that this compound can inhibit both constitutive and cytokine-induced STAT3 activation.[10][11] This broad inhibitory action underscores its potential as a therapeutic agent in diseases characterized by hyperactive JAK/STAT signaling. Some evidence also suggests that this compound may directly bind to STAT3, further contributing to the suppression of its activity.[11]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against the JAK/STAT pathway has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Target/Assay | Cell Line | IC50 Value (µM) | Reference |

| STAT3 Signaling (Luciferase Assay) | A549R | 10.6 | [3][12] |

| STAT3 Signaling (Luciferase Assay) | A549R | ~10.6 | [13] |

| Cell Viability (STAT3-dependent) | DU145 | Growth Inhibition | [3][5] |

| Cell Viability (STAT3-dependent) | MDA-MB-468 | Growth Inhibition | [3][5] |

| Cell Proliferation | CNE-2 | 7.93 (24h), 2.60 (48h), 22.26 (72h) | [12] |

| Cell Proliferation | MDA-MB-231 | 13.31 (24h), 5.723 (48h), 3.764 (72h) | [14] |

| Cell Proliferation | MDA-MB-468 | 14.46 (24h), 4.089 (48h), 3.034 (72h) | [14] |

Visualizing the Molecular Interactions and Workflows

The Canonical JAK/STAT Signaling Pathway

Caption: Overview of the canonical JAK/STAT signaling cascade.

This compound's Mechanism of Inhibition

Caption: this compound directly inhibits the JAK kinase domain.

Experimental Workflow for Screening JAK/STAT Inhibitors

Caption: A typical workflow for identifying and characterizing JAK/STAT inhibitors.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to investigate the inhibitory effects of this compound on the JAK/STAT pathway. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for Phosphorylated STAT3 (p-STAT3) and JAK2 (p-JAK2)

This protocol is for detecting the phosphorylation status of STAT3 and JAK2 in cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, DU145, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.[10]

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or vehicle (DMSO) for a specified time (e.g., 2, 4, 24 hours).[10]

-

For cytokine-induced phosphorylation, starve cells in serum-free media for 12-24 hours and then pre-treat with this compound before stimulating with a cytokine like IL-6 or IFN-γ.[5]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JAK2 (Tyr1007/1008), and JAK2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

-

Cell Line:

-

Assay Procedure:

-

Luminescence Measurement:

-

Lyse the cells and add a luciferase assay substrate.

-

Measure the luminescence using a microplate luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) or a co-transfected control reporter (e.g., Renilla luciferase).

-

In Vitro JAK Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified JAK proteins.

-

Reagents:

-

Recombinant active JAK enzyme (e.g., JAK1, JAK2, JAK3, Tyk2).

-

A suitable substrate (e.g., a synthetic peptide or STAT3 protein).

-

ATP.

-

Kinase assay buffer.

-

This compound at various concentrations.

-

-

Assay Protocol:

-

Detection of Kinase Activity:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

-

LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[6]

-

Phospho-specific antibodies: In an ELISA or Western blot format to detect the phosphorylated substrate.

-

-

Conclusion

This compound is a promising natural product that effectively inhibits the JAK/STAT signaling pathway. Its mechanism of action, centered on the direct inhibition of JAK kinase activity, provides a strong rationale for its development as a therapeutic agent for a range of cancers and inflammatory conditions. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other novel JAK/STAT inhibitors.

References

- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. licorbio.com [licorbio.com]

- 10. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 11. abeomics.com [abeomics.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fenicsbio.com [fenicsbio.com]

Brevilin A: A Multi-Faceted Inhibitor of the STAT3 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cells, STAT3 activation is a transient and tightly regulated process. However, in a wide array of human cancers, STAT3 is constitutively activated, driving tumor progression, metastasis, and drug resistance.[1][2] This has validated STAT3 as a high-priority molecular target for anticancer drug discovery.[3] Brevilin A, a sesquiterpene lactone isolated from the medicinal herb Centipeda minima, has emerged as a potent natural product inhibitor of the STAT3 signaling pathway, demonstrating significant anti-tumor activity in various cancer models.[4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data from key studies, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Dual-Pronged Approach

Research indicates that this compound suppresses STAT3 signaling through a multi-targeted mechanism, primarily by inhibiting upstream Janus kinases (JAKs) and potentially through direct interaction with the STAT3 protein.

Indirect Inhibition via Pan-JAK Activity Blockade

The canonical activation of STAT3 is mediated by upstream kinases, most notably the JAK family (JAK1, JAK2, JAK3, Tyk2). Cytokine or growth factor binding to their receptors triggers the activation of receptor-associated JAKs, which then phosphorylate STAT3 at the critical tyrosine 705 residue (Tyr705).

Pioneering work by Chen et al. identified this compound from a high-throughput screen as a potent inhibitor of STAT3 signaling.[7] Their investigations revealed that this compound directly targets and attenuates the kinase activity of all four JAK family members by blocking their tyrosine kinase domain (JH1).[4][8] This inhibition prevents the phosphorylation of STAT3 and other JAK substrates.[4] The same study demonstrated that this compound also blocks cytokine-induced STAT1 phosphorylation, which is consistent with a pan-JAK inhibition mechanism.[1][7] Notably, this compound did not inhibit Src kinase, another major activator of STAT3, suggesting a degree of selectivity for the JAK family in that context.[8]

Direct Binding to STAT3 Protein

In addition to its effects on upstream kinases, compelling evidence suggests that this compound can also interact directly with the STAT3 protein. A study by Khan et al. utilized molecular docking and Surface Plasmon Resonance (SPR) analysis to demonstrate that this compound binds directly to STAT3.[2][9] This direct interaction could sterically hinder the phosphorylation of Tyr705 or disrupt the subsequent dimerization and nuclear translocation required for its function as a transcription factor. This dual mechanism—inhibiting the "activator" (JAK) and the "effector" (STAT3)—may explain the compound's potent suppression of the pathway.

Downstream Cellular Consequences

By effectively shutting down STAT3 phosphorylation and activation, this compound triggers a cascade of downstream anti-tumor effects:

-

Downregulation of Target Genes: It significantly reduces the expression of STAT3 target genes that promote cell survival (Bcl-xL), proliferation (c-Myc, Cyclin D1), invasion (MMP-2), and angiogenesis (VEGF).[7][10]

-

Induction of Apoptosis: Inhibition of the pro-survival STAT3 pathway leads to programmed cell death, as evidenced by increased PARP cleavage and positive Annexin V staining.[2][7]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[11][12]

-

Generation of Reactive Oxygen Species (ROS): Several studies have linked this compound's activity to the induction of ROS, which contributes to mitochondrial stress and apoptosis.[2][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies, providing a comparative look at this compound's potency and efficacy.

Table 1: Inhibitory Activity and Cytotoxicity of this compound

| Parameter | Cell Line / System | Value | Reference |

| STAT3 Signaling IC₅₀ | A549R (Luciferase Assay) | 10.6 µM | [7][13] |

| JAK1-JH1 IC₅₀ | Over-expressed HEK293T | ~12 µM | [7][14] |

| JAK2-JH1 IC₅₀ | Over-expressed HEK293T | ~11 µM | [7][14] |

| JAK3-JH1 IC₅₀ | Over-expressed HEK293T | ~14 µM | [7][14] |

| Tyk2-JH1 IC₅₀ | Over-expressed HEK293T | ~13 µM | [7][14] |

| Cell Viability GI₅₀ (24h) | A549R | >20 µM | [1][7] |

| Cell Viability IC₅₀ | MCF-7 (Breast Cancer) | ~17 µM | [11][15] |

| Cell Viability IC₅₀ | MDA-MB-231 (Breast Cancer) | ~23 µM | [11][15] |

| Cell Viability IC₅₀ (24h) | CNE-2 (Nasopharyngeal) | 7.93 µM | [13] |

Table 2: Binding Affinity of this compound

| Parameter | Target Protein | Method | Value (K_D) | Reference |

| Dissociation Constant | STAT3 | Surface Plasmon Resonance (SPR) | 0.0124 µM (12.4 nM) | [8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage & Administration | Key Outcomes | Reference |

| Male BALB/c Nude Mice | Nasopharyngeal (CNE-2 Xenograft) | 10 and 20 mg/kg, oral gavage, daily for 16 days | 20 mg/kg dose reduced tumor volume by 36.3% and weight by 46.0%. Inhibited p-AKT and p-STAT3 in tumors. | [13] |

| Nude Mice | Triple-Negative Breast Cancer (Xenograft) | 25 and 50 mg/kg, oral administration | Significant inhibition of tumor growth and proliferation. | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key assays used to characterize this compound.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Culture & Treatment: Plate cancer cells (e.g., DU145, A549, HCT-116) and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control for specified times (e.g., 2, 4, 24 hours).[7][10]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-JAK2, anti-JAK2, anti-phospho-Src, anti-Src, and anti-β-actin (as a loading control).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

STAT3 Reporter Gene (Luciferase) Assay

-

Cell Line: Use a cell line stably transfected with a STAT3-dependent luciferase reporter construct (e.g., A549R).[7]

-

Plating & Treatment: Plate 1x10⁴ cells per well in a 96-well plate. After 12 hours, replace the media with fresh media containing serial dilutions of this compound (e.g., 1 µM to 20 µM) or DMSO control.[1][7]

-

Incubation: Incubate the cells for 24 hours.

-

Lysis & Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate via MTT assay) and calculate the IC₅₀ value for STAT3 signal inhibition.

In Vitro Kinase Assay

-

Protein Expression: Express and purify recombinant JAK kinase domains (e.g., Tyk2-JH1) and recombinant human STAT3 protein (hSTAT3).[1][7]

-

Reaction Setup: In a reaction buffer, incubate the purified kinase domain with hSTAT3 as a substrate in the presence of ATP. Add varying concentrations of this compound or DMSO control.

-

Incubation: Allow the kinase reaction to proceed at 30°C for a specified time (e.g., 30 minutes).

-

Termination & Analysis: Stop the reaction by adding SDS loading buffer. Analyze the phosphorylation of hSTAT3 via Western blot using an anti-phospho-STAT3 (Tyr705) antibody.[1]

Cell Viability (MTT) Assay

-

Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After allowing cells to attach, treat with a range of this compound concentrations for 24, 48, or 72 hours.[10]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Mandatory Visualizations

Diagram 1: Canonical JAK-STAT3 Signaling Pathway

Caption: Overview of the canonical JAK-STAT3 signaling cascade.

Diagram 2: this compound's Inhibitory Mechanisms

Caption: this compound inhibits STAT3 signaling via JAK blockade and direct binding.

Diagram 3: Workflow for this compound Identification

Caption: High-throughput screening workflow that identified this compound.

Conclusion

This compound is a potent, orally active inhibitor of the JAK-STAT3 signaling pathway.[13] Its multifaceted mechanism of action, involving the direct inhibition of upstream JAK kinases and potential binding to STAT3 itself, makes it a highly effective agent for suppressing this critical oncogenic pathway.[2][8] Preclinical data robustly support its ability to induce apoptosis, inhibit proliferation, and reduce tumor growth in various cancer models.[12][13] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to further investigate this compound and for drug development professionals considering its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, as well as clarifying the precise molecular interactions underlying its direct binding to STAT3, to pave the way for potential clinical trials.

References

- 1. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]

- 4. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

Brevilin A: A Technical Guide on its Anticancer Properties and Mechanisms of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a promising natural product with significant anticancer potential.[1][2][3] This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key oncogenic signaling pathways. This compound exhibits multifaceted anticancer effects, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell migration and angiogenesis, primarily through the modulation of critical signaling cascades such as STAT3, PI3K/AKT/mTOR, and NF-κB.[2][4][5][6] This guide consolidates current research to serve as a foundational resource for further investigation and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The anticancer efficacy of this compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize the key findings regarding its cytotoxicity and tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration (h) | Reference |

| Lung Cancer | A549 | ~10.6 (STAT3 Signaling) | 24 | [7] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 13.31 | 24 | [2] |

| 5.72 | 48 | [2] | ||

| 3.76 | 72 | [2] | ||

| MDA-MB-468 | 14.46 | 24 | [2] | |

| 4.09 | 48 | [2] | ||

| 3.03 | 72 | [2] | ||

| Colorectal Cancer | HCT-116 | > 10 | 48 | [8] |

| Cervical Cancer | HeLa | 9.2 | 48 | [8] |

| Hepatocellular Carcinoma | HepG2 | > 10 | 48 | [8] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Type | Animal Model | Dosage & Administration | Outcome | Reference |

| Triple-Negative Breast Cancer | Orthotopic Tumor Xenograft Mice | 25 or 50 mg/kg (Oral) | Significant inhibition of tumor growth and proliferation. | [2] |

| Colon Adenocarcinoma | CT26 Tumor Xenograft (BALB/c Mice) | Not Specified | Significantly inhibited tumor growth; promoted LC3-II and cleaved-caspase-3 expression. | [9] |

| Nasopharyngeal Carcinoma | Tumor Xenograft Model | Not Specified | Reduced tumor growth at a magnitude similar to cisplatin, without associated weight loss. | [10] |

Table 3: Inhibition of Janus Kinase (JAK) Activity

| Kinase | IC₅₀ (µM) | Reference |

| JAK1-JH1 | ~17.5 | [7] |

| JAK2-JH1 | ~12.5 | [7] |

| JAK3-JH1 | ~15.0 | [7] |

| Tyk2-JH1 | ~12.5 | [7] |

Core Mechanisms of Action & Signaling Pathways

This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the JAK/STAT3 Signaling Pathway

A primary mechanism of this compound is the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively activated in many cancers and drives tumor progression.[1][5] this compound disrupts this pathway at multiple levels. It directly binds to STAT3, preventing its activation, and also attenuates the activity of upstream Janus kinases (JAKs) by targeting their tyrosine kinase domain (JH1).[1][4][7] This dual inhibition blocks the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and the subsequent transcription of target oncogenes like c-Myc, CyclinD1, MMP-2, VEGF, and Bcl-xL.[5][7]

Caption: this compound inhibits the JAK/STAT3 pathway.

Modulation of the PI3K/AKT/mTOR Pathway

This compound induces apoptosis and autophagy in cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[4][9] It has been shown to decrease the phosphorylation levels of PI3K, AKT, and mTOR.[9][10] The inhibition of this critical survival pathway contributes significantly to this compound's pro-apoptotic and anti-proliferative effects, particularly in colon and nasopharyngeal carcinoma cells.[9][11]

Caption: this compound inhibits the PI3K/AKT/mTOR survival pathway.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis.[1] Its pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS), which triggers oxidative stress.[1][9] This leads to a decrease in the intracellular glutathione (GSH) levels and a reduction in the mitochondrial membrane potential (MMP).[1][9] this compound alters the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[1][12] This cascade activates caspase-9 and the executioner caspase-3, culminating in the cleavage of PARP and apoptotic cell death.[1][9]

Caption: this compound induces apoptosis via the mitochondrial pathway.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including triple-negative breast cancer and nasopharyngeal carcinoma.[2][10][13] This effect is mediated by the downregulation of key cell cycle regulatory proteins. Studies have reported decreased expression of cyclin D1, cyclin D3, CDK6, and cdc2 following treatment with this compound.[2][10]

Inhibition of the NF-κB Pathway

In addition to the pathways above, this compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6][14] It has been shown to target and inhibit IKKα/β, the kinases responsible for phosphorylating the NF-κB inhibitor, IκBα.[6] By preventing IκBα phosphorylation and subsequent degradation, this compound blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory and pro-survival genes.[6][15]

Experimental Protocols and Methodologies

This section details the standard protocols used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, HCT-116, MDA-MB-231) are seeded into 96-well plates at a density of 4,000-10,000 cells per well and allowed to adhere overnight.[5][16]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (DMSO).[1][5]

-

Incubation: Cells are incubated for specified periods, typically 12, 24, 48, or 72 hours.[1][2][5]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[5]

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are late apoptotic.

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Cells are incubated for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.[13]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-STAT3, anti-cleaved PARP, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent, naturally derived anticancer agent that operates through the coordinated disruption of multiple oncogenic signaling pathways. Its ability to dually inhibit the JAK/STAT3 axis, suppress the PI3K/AKT survival pathway, and induce ROS-mediated apoptosis underscores its potential as a multi-targeted therapeutic.[1][9] The quantitative data demonstrate its efficacy across a variety of malignancies, including difficult-to-treat cancers like TNBC.[2] In vivo studies further support its promise, showing significant tumor reduction with a favorable toxicity profile compared to conventional chemotherapeutics like cisplatin.[9][10]

Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, to optimize dosing and delivery. Further synthesis of this compound derivatives may yield compounds with enhanced potency and selectivity, paving the way for its development into a clinically viable anticancer drug.[3]

References

- 1. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces Cell Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Brevilin A: A Technical Guide to its Anti-Inflammatory Mechanisms and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brevilin A, a sesquiterpene lactone isolated from the medicinal herb Centipeda minima, has emerged as a potent anti-inflammatory agent with a multi-target profile.[1][2][3] This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key inflammatory signaling pathways. This compound demonstrates significant inhibitory effects on the NF-κB, JAK/STAT, and NLRP3 inflammasome pathways.[1][4][5] Mechanistically, it has been shown to directly target and inhibit key kinases such as IκB kinase (IKK) and Janus kinases (JAKs), leading to the downstream suppression of pro-inflammatory mediators.[1][2][4] This guide consolidates current research to serve as a foundational resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.

Introduction

This compound is a natural product derived from Centipeda minima, a plant with a history of use in traditional Chinese medicine for treating inflammatory conditions like rhinitis and cough.[1][2] As a sesquiterpene lactone, its chemical structure features an α,β-unsaturated ketone moiety, which is crucial for its biological activity.[2] Beyond its traditional uses, modern pharmacological studies have confirmed that this compound possesses a wide range of effects, including anti-cancer, anti-viral, and potent anti-inflammatory properties.[1][2] Its ability to modulate multiple, critical inflammatory signaling cascades makes it a compound of significant interest for developing treatments for acute and chronic inflammatory diseases.[1][5][6]

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects by intervening at crucial points within several major signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[2] this compound is a potent inhibitor of this pathway.[1][2]

Mechanism: this compound directly targets the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1] It is proposed to covalently bind to Cysteine 114 of these kinases, thereby inhibiting their function.[1] This inhibition prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2] As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[7] This mechanism has been demonstrated in both in vitro macrophage models and in vivo models of acute lung injury.[1][2] Notably, at concentrations effective for NF-κB inhibition (1-5 µM), this compound does not appear to significantly inhibit the MAPKs (JNK, ERK, p38) or PI3K/Akt signaling pathways, suggesting a degree of specificity.[1][2]

Attenuation of the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for signaling initiated by cytokines and growth factors, playing a key role in both immunity and oncogenesis.[4][8][9] this compound has been identified as a potent inhibitor of this pathway, particularly of STAT3, which is often hyperactivated in inflammatory diseases and cancers.[4][8][10]

Mechanism: this compound directly inhibits the kinase activity of JAKs by blocking their tyrosine kinase domain (JH1).[4][8][10] This action prevents the phosphorylation of STAT proteins, including STAT1 and STAT3, in response to cytokine stimulation (e.g., IL-6, IFNγ).[4][8] Without phosphorylation, STAT proteins cannot dimerize, translocate to the nucleus, or induce the transcription of their target genes, such as the suppressor of cytokine signaling 3 (socs3), c-Myc, and CyclinD1.[4] This inhibitory effect has been demonstrated in various cell lines and through in vitro kinase assays.[4][8]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.[5][12]

Mechanism: this compound is an effective inhibitor of NLRP3 inflammasome activation.[5] It significantly attenuates the activation of caspase-1 and the subsequent secretion of IL-1β in mouse macrophages and human THP-1 cells.[5] Mechanistic studies indicate that this compound acts upstream of the apoptosis-associated speck-like protein (ASC) oligomerization, a critical step in the assembly of the inflammasome complex.[5] By blocking this step, it prevents the formation of the active inflammasome.[3][5] Research also shows that this compound specifically inhibits NLR family inflammasomes (like NLRP3) but does not affect the AIM2 inflammasome, highlighting its specificity.[5]

References

- 1. Frontiers | this compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β [frontiersin.org]

- 2. This compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 5. This compound inhibits NLRP3 inflammasome activation in vivo and in vitro by acting on the upstream of NLRP3-induced ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel LRRC15 inhibitor, exerts potent anti-rheumatoid arthritis effects by inhibiting the LRRC15/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits NLRP3 inflammasome activation in vivo and in vitro by acting on the upstream of NLRP3-induced ASC o… [ouci.dntb.gov.ua]

Brevilin A: A Technical Guide to its Classification, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevilin A, a naturally occurring sesquiterpente lactone isolated from Centipeda minima, has garnered significant attention within the scientific community for its potent anti-cancer properties.[1][2] This technical guide provides an in-depth classification of this compound, summarizes its key biological activities with quantitative data, and details the experimental protocols used to elucidate its mechanisms of action. Furthermore, this document illustrates the primary signaling pathways modulated by this compound, offering a comprehensive resource for researchers in oncology and drug development.

Classification of this compound

This compound is classified as a sesquiterpene lactone, a large group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[3] These compounds are predominantly found in the Asteraceae plant family.[3] Based on its carbocyclic framework, this compound is categorized as a pseudoguaianolide. Its chemical structure is [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate.[4]

Quantitative Biological Activity

This compound exhibits significant inhibitory effects across a range of cancer cell lines and specific signaling kinases. The following table summarizes key quantitative data from various studies.

| Target System | Cell Line / Kinase | Assay Duration | IC50 / GI50 Value (µM) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 24 h | 13.31 | [5] |

| MDA-MB-231 | 48 h | 5.723 | [5] | |

| MDA-MB-231 | 72 h | 3.764 | [5] | |

| MDA-MB-468 | 24 h | 14.46 | [5] | |

| MDA-MB-468 | 48 h | 4.089 | [5] | |

| MDA-MB-468 | 72 h | 3.034 | [5] | |

| Nasopharyngeal Carcinoma | CNE-2 | 24 h | 7.93 | [6] |

| CNE-2 | 48 h | 2.60 | [6] | |

| CNE-2 | 72 h | 22.26 | [6] | |

| Colorectal Cancer | HCT-116 | 48 h | ~5.0 | [1] |

| CT26 | 48 h | ~5.0 | [1] | |

| STAT3 Signaling | A549R (Lung Cancer) | 24 h | 10.6 | [6][7] |

| Janus Kinases (JAKs) | JAK1 (JH1 Domain) | N/A | 11.2 | |

| JAK2 (JH1 Domain) | N/A | 8.4 | ||

| JAK3 (JH1 Domain) | N/A | 10.2 | ||

| TYK2 (JH1 Domain) | N/A | 11.9 |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects primarily through the inhibition of two critical signaling pathways: JAK/STAT3 and Akt/mTOR.

Inhibition of the JAK/STAT3 Pathway

This compound has been shown to be a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It directly targets the Janus Kinases (JAKs) by blocking their tyrosine kinase domain (JH1), which prevents the subsequent phosphorylation and activation of STAT3.[8][9][10] This inhibition halts the transcription of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, CyclinD1, and VEGF.[6][11]

Inhibition of the Akt/mTOR Pathway

In addition to its effect on STAT3, this compound significantly downregulates the expression and activation of the Akt/mTOR signaling pathway.[5][8] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting the phosphorylation of Akt and mTOR, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells.[5][12]

Experimental Protocols

The biological activities of this compound have been characterized using a variety of standard in vitro assays.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][15] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protein Expression and Phosphorylation (Western Blot)

Western blotting is used to detect specific proteins and their phosphorylation status in cell lysates.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[8][16]

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Milk is avoided as it contains phosphoproteins that can cause high background).[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, GAPDH) overnight at 4°C with agitation.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.[10] Incubate for at least 30 minutes on ice or store at -20°C.[10]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9][10]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[10]

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

-

Data Analysis: The resulting data is plotted as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Conclusion

This compound is a promising pseudoguaianolide sesquiterpene lactone with well-documented anti-cancer activity. Its mechanism of action, centered on the dual inhibition of the JAK/STAT3 and Akt/mTOR pathways, makes it a compelling candidate for further preclinical and clinical investigation. The standardized protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound and other natural products in oncology.

References

- 1. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 4. This compound | C20H26O5 | CID 12302076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

In Vitro Characterization of Brevilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating its mechanisms of action, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical cellular signaling pathways.

Data Presentation: Quantitative Effects of this compound

The inhibitory and cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, providing a comparative look at its potency.

| Cell Line | Assay Type | IC50 / GI50 (µM) | Exposure Time (h) | Reference |

| A549R (Lung Cancer) | STAT3 Signaling Inhibition | 10.6 | 24 | [1] |

| A549R (Lung Cancer) | Cell Viability (MTT) | >20 | 24 | [1] |

| CNE-2 (Nasopharyngeal Carcinoma) | Cell Viability | 7.93 | 24 | [2] |

| CNE-2 (Nasopharyngeal Carcinoma) | Cell Viability | 2.60 | 48 | [2] |

| CNE-2 (Nasopharyngeal Carcinoma) | Cell Viability | 22.26 | 72 | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 13.31 | 24 | [3] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 5.72 | 48 | [3] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 3.76 | 72 | [3] |

| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 14.46 | 24 | [3] |

| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 4.09 | 48 | [3] |

| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 3.03 | 72 | [3] |

| MCF7 (Breast Cancer) | Cell Viability (MTT) | 10.62 | 24 | [3] |

| MCF7 (Breast Cancer) | Cell Viability (MTT) | 9.48 | 48 | [3] |

| MCF7 (Breast Cancer) | Cell Viability (MTT) | 6.48 | 72 | [3] |

| HCT-116 (Colorectal Cancer) | Cell Viability (MTT) | ~6.2 (approx.) | 24 | [4] |

| HCT-116 (Colorectal Cancer) | Cell Viability (MTT) | ~4.1 (approx.) | 48 | [4] |

| CT26 (Colorectal Cancer) | Cell Viability (MTT) | ~5.6 (approx.) | 24 | [4] |

| CT26 (Colorectal Cancer) | Cell Viability (MTT) | ~4.6 (approx.) | 48 | [4] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The primary pathways identified through in vitro research are the JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways.

JAK/STAT Signaling Pathway

This compound is a potent inhibitor of the JAK/STAT signaling pathway, with a particular emphasis on STAT3. It has been shown to directly inhibit the kinase activity of Janus kinases (JAKs), which are upstream activators of STATs.[1][5][6][7][8] This inhibition prevents the phosphorylation and subsequent nuclear translocation of STAT3, a transcription factor that plays a crucial role in cell survival, proliferation, and differentiation.[5][6][7][8] The inhibitory effect of this compound on STAT3 signaling has an IC50 of approximately 10.6 µM in A549R lung cancer cells after 24 hours of treatment.[1] Downstream targets of STAT3 that are affected by this compound include the anti-apoptotic protein Bcl-xL and the cell cycle regulator Cyclin D1.[9]

NF-κB Signaling Pathway

This compound has been demonstrated to suppress the activation of the NF-κB pathway, a key regulator of inflammation.[10] It achieves this by directly targeting and inhibiting the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[10] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[11]

References

- 1. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 7. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Brevilin A: A Promising Therapeutic Candidate for Colon Adenocarcinoma

Application Notes and Protocols for Researchers

Introduction

Brevilin A, a naturally occurring sesquiterpene lactone extracted from Centipeda minima, has emerged as a molecule of significant interest in oncology research. Recent studies have highlighted its potent anti-tumor activities against various cancers, including colon adenocarcinoma. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in their investigation and potential application of this compound as a therapeutic agent for colon adenocarcinoma.